22-Keto-21-thia-3,6,9-trioxatricosan-1-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

22-Keto-21-thia-3,6,9-trioxatricosan-1-OL is a sulfur-containing organic compound with the molecular formula C19H38O5S and a molecular weight of 378.57. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted to form the final product. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis involves optimized reaction conditions to maximize yield and minimize impurities. Common solvents used in the synthesis include chloroform, dichloromethane, ethyl acetate, and methanol .

Analyse Chemischer Reaktionen

Types of Reactions

22-Keto-21-thia-3,6,9-trioxatricosan-1-OL can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate

22-Keto-21-thia-3,6,9-trioxatricosan-1-OL serves as a synthetic intermediate in the development of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it valuable in organic synthesis.

Key Reactions

- Oxidation : This compound can undergo oxidation to form ketones or aldehydes.

- Reduction : It can be synthesized from progesterone or allopregnanolone through reduction reactions.

- Substitution : Participates in substitution reactions where functional groups are replaced under specific conditions.

Table 1: Common Reagents and Conditions for Reactions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Acidic or neutral medium |

| Reduction | NaBH4, LiAlH4 | Anhydrous conditions |

| Substitution | Various catalysts and solvents | Depends on the specific reaction |

Neurosteroid Research

Research has indicated that this compound may act as a neurosteroid. Its interaction with GABA receptors suggests potential therapeutic effects in treating neurological disorders such as anxiety and depression.

Case Study: Anxiolytic Effects

A study investigating the anxiolytic properties of neurosteroids found that compounds similar to this compound demonstrated significant reductions in anxiety-like behaviors in animal models. This supports its potential use in developing new anxiolytic medications.

Steroid-Based Pharmaceuticals

Due to its structural characteristics, this compound is utilized in the synthesis of steroid-based pharmaceuticals. It serves as a precursor for various steroid derivatives that are crucial in hormone replacement therapies and other medical treatments.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Hormone Replacement Therapy | Used as an intermediate for synthesizing steroid hormones |

| Neurological Disorders | Investigated for potential therapeutic effects |

| Anticonvulsant Agents | Explored for its role in developing new anticonvulsants |

Wirkmechanismus

The mechanism of action of 22-Keto-21-thia-3,6,9-trioxatricosan-1-OL involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function and activity. These interactions can influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

22-Keto-21-thia-3,6,9-trioxatricosan-1-OL: C19H38O5S, MW378.57.

This compound: C26H52O5S, MW476.75.

Uniqueness

This compound is unique due to its specific molecular structure, which includes a sulfur atom and multiple ether linkages. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.

Biologische Aktivität

Overview

22-Keto-21-thia-3,6,9-trioxatricosan-1-OL is a sulfur-containing organic compound with the molecular formula C19H38O5S and a molecular weight of 378.57 g/mol. Its unique structure, which includes multiple ether linkages and a sulfur atom, makes it particularly interesting for biochemical research. This compound has been studied for its interactions with proteins and enzymes, making it a valuable tool in proteomics and other biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and proteins. Notably, it can form covalent bonds with thiol groups in proteins, leading to modifications that can alter protein function and activity. This mechanism can influence various biochemical pathways and cellular processes, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Protein Modification : It can lead to post-translational modifications of proteins, affecting their stability and function.

Biological Applications

This compound has several applications in scientific research:

- Proteomics : Used to study protein interactions and modifications.

- Biochemical Research : Serves as a model compound for studying sulfur-containing molecules.

- Drug Development : Potentially useful in designing inhibitors for therapeutic targets.

Case Study 1: Enzyme Interaction

In a study examining the effects of this compound on enzyme activity, researchers found that the compound effectively inhibited the activity of certain thiol-dependent enzymes. This inhibition was attributed to the compound's ability to form covalent bonds with the active site cysteine residues of these enzymes. The results indicated that this compound could be further explored as a lead compound in drug development targeting thiol-dependent pathways.

Case Study 2: Protein Modification

Another investigation focused on the modification of proteins by this compound. The study demonstrated that treatment with this compound led to significant changes in protein conformation and function. Mass spectrometry analysis revealed specific sites of modification on key regulatory proteins involved in cell signaling pathways. These findings suggest that the compound could be utilized to probe protein dynamics in living cells.

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits thiol-dependent enzymes by covalent modification | |

| Protein Modification | Alters protein conformation and function through covalent bonding | |

| Application in Proteomics | Useful for studying protein interactions and post-translational modifications |

Eigenschaften

IUPAC Name |

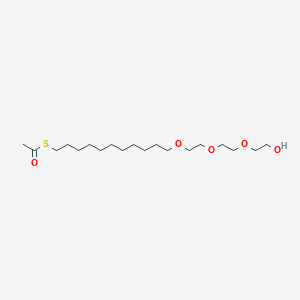

S-[11-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O5S/c1-19(21)25-18-10-8-6-4-2-3-5-7-9-12-22-14-16-24-17-15-23-13-11-20/h20H,2-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDADHEIFTCDFFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCCCCCCCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393282 |

Source

|

| Record name | 22-KETO-21-THIA-3,6,9-TRIOXATRICOSAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130727-50-3 |

Source

|

| Record name | 22-KETO-21-THIA-3,6,9-TRIOXATRICOSAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.